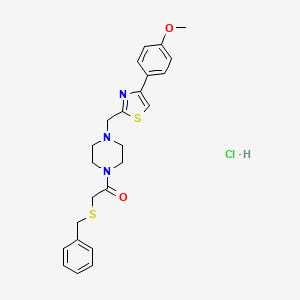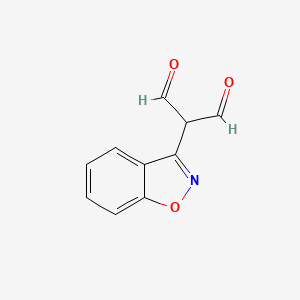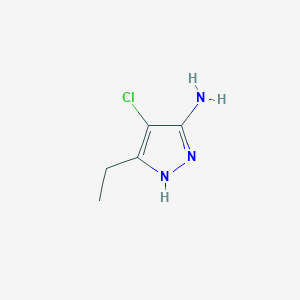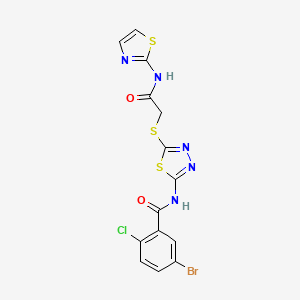![molecular formula C14H20N4OS B2551142 5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750599-40-7](/img/structure/B2551142.png)
5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives is a common theme across the studies. In one study, Schiff bases were prepared by heating thiocarbohydrazide and 3,5-dimethoxy benzoic acid, followed by treatment with substituted benzaldehydes . Another study synthesized a triazole derivative from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine, with structural characterization supported by various spectroscopic methods . A similar approach was used to synthesize a monohydrate triazole compound by treating a triazole-thione with 2,3-dimethoxybenzaldehyde . Additionally, a basic triazole nucleus was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, which was then condensed with benzaldehyde to form a Schiff base . Lastly, a study described the synthesis of various triazole-thiol derivatives through reactions involving formaldehyde, different amines, thionyl chloride, and various thiols .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, Mass, and NMR spectroscopy, along with elemental analysis . X-ray crystallography and theoretical methods, including density functional theory (DFT), were employed to infer the molecular geometry and vibrational frequencies of the synthesized compounds . The crystal structure of a monohydrate triazole compound was determined, revealing dihedral angles and weak hydrogen bonds and C–H···π supramolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The studies detail various chemical reactions used to synthesize triazole derivatives. Schiff base formation is a recurring reaction, where an amino group reacts with an aldehyde to form a C=N bond . Mannich base formation is another reaction where a compound reacts with formaldehyde and amines . Additionally, ring closure reactions were used to create various heterocyclic structures, such as triazolo-, oxadiazolo-, and triazinotriazoles .
Physical and Chemical Properties Analysis
The antifungal activity of the synthesized Schiff bases was evaluated against Candida albicans, with some derivatives showing promising activity at micromolar concentrations . Theoretical calculations predicted that the synthesized compounds obeyed Lipinski's rule of five, indicating good drug-like properties, and were free of toxicity and metabolically stable . The nonlinear optical properties of a synthesized triazole were predicted to be greater than those of urea, suggesting potential applications in optical materials . The crystal structure analysis provided insights into the stability of the molecular structure through weak interactions .
Applications De Recherche Scientifique
Efficient Synthesis and Functionalization
This compound falls within the class of 1,2,4-triazole derivatives, which are of significant interest due to their versatile applications in chemical synthesis. Research has shown that the presence of electron-donating groups, such as methoxy at the phenyl ring, facilitates the regioselective synthesis of 1,2,4-triazoles through metalation and functionalization. This approach opens up alternative pathways for synthesizing a variety of triazole derivatives, offering flexibility in synthetic design for further elaboration into phenol derivatives and other complex molecules (Mansueto et al., 2014).
Fluorescence and Molecular Probing
Compounds with a dimethylamino group attached to the phenyl ring exhibit strong solvent-dependent fluorescence. This property is harnessed in the development of fluorescent solvatochromic dyes, which are used as sensitive molecular probes in biological studies. The fluorescence-environment dependence, along with high fluorescence quantum yields and large Stokes shifts, make these compounds valuable tools for studying various biological events and processes (Diwu et al., 1997).
Corrosion Inhibition
Derivatives of 1,2,4-triazoles, including those with dimethylamino groups, have shown significant potential as corrosion inhibitors for various metals in acidic media. These compounds exhibit high inhibition efficiencies through adsorption on the metal surface, forming a protective layer that reduces corrosion rates. The effectiveness of these inhibitors is supported by a combination of experimental studies and computational modeling, highlighting their role in protecting metals against corrosion in industrial applications (Nandini et al., 2021).
Biological Activities
The structural motif of 1,2,4-triazole, when combined with various substituents, has been explored for its potential biological activities. Compounds incorporating the 1,2,4-triazole ring system have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These activities suggest potential applications in the development of therapeutic agents for managing oxidative stress and diabetes (Pillai et al., 2019).
Propriétés
IUPAC Name |
3-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-5-12(17(2)3)13-15-16-14(20)18(13)10-6-8-11(19-4)9-7-10/h6-9,12H,5H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHCUBHEWXMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)


![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)